molecular formula C8H7F4N3S B12995746 N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No.: B12995746
M. Wt: 253.22 g/mol
InChI Key: KWNZINGIWXHGFQ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a hydrazinecarbothioamide group attached to a phenyl ring substituted with fluoro and trifluoromethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinecarbothioamide stands out due to its unique combination of hydrazinecarbothioamide group with fluoro and trifluoromethyl substitutions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7F4N3S

Molecular Weight

253.22 g/mol

IUPAC Name

1-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H7F4N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16)

InChI Key

KWNZINGIWXHGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)F

Origin of Product

United States

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